Cas no 2649070-88-0 (5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine)

5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine
- 2649070-88-0
- EN300-1922066
-
- インチ: 1S/C8H6BrN3O3/c1-5(11-4-13)8-7(12(14)15)2-6(9)3-10-8/h2-3,5H,1H3
- InChIKey: ZHXRBYUUWPTTER-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])C(C)N=C=O
計算された属性
- せいみつぶんしりょう: 270.95925g/mol
- どういたいしつりょう: 270.95925g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1922066-5.0g |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |
2649070-88-0 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1922066-0.5g |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |
2649070-88-0 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1922066-0.1g |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |
2649070-88-0 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1922066-0.25g |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |
2649070-88-0 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1922066-1.0g |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |
2649070-88-0 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1922066-0.05g |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |
2649070-88-0 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1922066-10.0g |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |
2649070-88-0 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1922066-10g |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |
2649070-88-0 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1922066-1g |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |
2649070-88-0 | 1g |
$1172.0 | 2023-09-17 | ||
Enamine | EN300-1922066-2.5g |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine |
2649070-88-0 | 2.5g |
$2295.0 | 2023-09-17 |
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridineに関する追加情報
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine: An Overview of CAS No. 2649070-88-0
5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine (CAS No. 2649070-88-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom, an isocyanate group, and a nitro group, all attached to a pyridine ring. These functional groups contribute to the compound's reactivity and potential biological activity, making it a valuable candidate for various applications.
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold in medicinal chemistry due to its ability to form stable complexes with metal ions and its involvement in numerous biological processes. The presence of the bromine atom at the 5-position of the pyridine ring can influence the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. The isocyanate group at the 2-position adds reactivity and can participate in various chemical reactions, such as the formation of urea derivatives. The nitro group at the 3-position can undergo reduction to form amino groups, which can modulate the compound's biological activity.
Recent studies have explored the potential of 5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of novel pharmaceuticals. The compound's reactivity and structural diversity make it an attractive starting material for the development of drugs targeting specific biological pathways. For instance, researchers have investigated its potential as an inhibitor of enzymes involved in inflammatory responses and cancer progression.
In a study published in the Journal of Medicinal Chemistry, scientists demonstrated that 5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine derivatives exhibited potent inhibitory activity against a key enzyme implicated in chronic inflammatory diseases. The bromine atom and the nitro group were found to play critical roles in enhancing the compound's binding affinity and selectivity for the target enzyme. This finding highlights the importance of fine-tuning the chemical structure to optimize pharmacological properties.
Another area of interest is the use of 5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine in drug delivery systems. The compound's ability to form stable complexes with metal ions can be exploited to develop targeted drug delivery platforms. For example, researchers have synthesized metal-organic frameworks (MOFs) incorporating 5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine as a ligand, which showed enhanced solubility and controlled release properties. These MOFs have potential applications in cancer therapy, where targeted delivery can improve treatment efficacy while reducing side effects.
The synthesis of 5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine typically involves multi-step reactions, starting from readily available starting materials. One common approach is to brominate a substituted pyridine derivative followed by introduction of the isocyanate group through reaction with an appropriate isocyanate reagent. The nitration step can be carried out using nitric acid or other nitrating agents under controlled conditions to ensure high yields and purity.
In terms of safety and handling, 5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine should be managed with care due to its reactivity and potential health hazards associated with exposure to isocyanates and nitro compounds. Proper personal protective equipment (PPE) should be used during handling, and laboratory protocols should be followed to minimize risks.
Overall, 5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine (CAS No. 2649070-88-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutics and drug delivery systems. Continued research into this compound will likely uncover additional uses and optimize its properties for specific applications.
2649070-88-0 (5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine) 関連製品
- 2229246-62-0(5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole)
- 852388-71-7(N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide)
- 1249392-60-6({1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine)
- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)
- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)
- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)
- 2134235-86-0(2,2-Dimethyl-4-oxo-3,7,10,13,16,19,22,25-octaoxaoctacosan-28-oic acid)
- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)
- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)




